molecular formula C7H17N3O B8618089 3-(diethylamino)N'-hydroxypropanimidamide

3-(diethylamino)N'-hydroxypropanimidamide

Cat. No. B8618089
M. Wt: 159.23 g/mol
InChI Key: OSZIZRKFGYQTMJ-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

A solution of 3-(diethylamino)propanenitrile (1 g, 8 mmol) and NH2OH (50% in water, 0.73 cm3, 11.9 mmol) in EtOH (10 cm3) were heated to reflux for 24 hours, after which the solvent and excess hydroxylamine were removed by rotary evaporator. The residue was freeze-dried and kept in high vacuum line until it slowly solidified to give 3-(diethylamino)-N′-hydroxypropanimidamide (1.18 g, 92.6%) as a white solid, mp 52-54° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.73 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][C:6]#[N:7])[CH3:2].[NH2:10][OH:11]>CCO>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][C:6](=[N:10][OH:11])[NH2:7])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CCC#N)CC
Name
Quantity
0.73 mL
Type
reactant
Smiles
NO
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after which the solvent and excess hydroxylamine were removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was freeze-dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCC(N)=NO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 92.6%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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